3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound contains several functional groups including two ethoxy groups attached to a benzene ring, a morpholine ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the thiadiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ethoxy groups could be substituted with other groups, or the amide could undergo hydrolysis. The thiadiazole ring could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups and the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to "3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide" have been synthesized and evaluated for various biological activities. For instance, derivatives containing morpholine moiety and 1,2,4-triazole have been explored for their antimicrobial properties. Such compounds were obtained through the condensation of ethoxycarbonylhydrazones with 2-morpholinoethanamine, demonstrating good to moderate antimicrobial activity against selected pathogens (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).
Anticancer and Antitumor Agents
Another area of research has involved the synthesis of compounds for potential use as anticancer and antitumor agents. For example, 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been proposed as novel structures of PI3K inhibitors and anticancer agents. These compounds showed potent antiproliferative activity against various human cancer cell lines, supporting the assumption that they are potent PI3K inhibitors and anticancer agents (Shao, T., Wang, J., Chen, J.-G., et al., 2014).
Photosensitizers for Photodynamic Therapy
Compounds with thiadiazolyl benzamide structures have also been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, new zinc phthalocyanine derivatives substituted with thiadiazolyl benzamide groups have been synthesized, exhibiting high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, indicating these compounds' potential as Type II photosensitizers for cancer treatment (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Carbonic Anhydrase Inhibitors
Additionally, derivatives have been examined as inhibitors of carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration and acid-base balance. Compounds integrating morpholine and thiadiazole units showed inhibitory activity against several carbonic anhydrase isozymes, suggesting potential applications in treating conditions associated with these enzymes (Turkmen, H., Durgun, M., Yilmaztekin, S., et al., 2005).
Future Directions
Properties
IUPAC Name |
3,4-diethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S2/c1-3-27-14-6-5-13(11-15(14)28-4-2)17(25)20-18-21-22-19(30-18)29-12-16(24)23-7-9-26-10-8-23/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOVMUOIABZNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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